molecular formula C23H28N4O3 B10829771 N-Pyrrolidino Protonitazene

N-Pyrrolidino Protonitazene

Cat. No.: B10829771
M. Wt: 408.5 g/mol
InChI Key: KCRWXNIIXGBPID-UHFFFAOYSA-N
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Description

N-Pyrrolidino protonitazene (also known as protonitazepyne) is a synthetic benzoimidazole-opioid belonging to the class of compounds commonly referred to as nitazenes . This compound is provided as a high-purity analytical reference standard to support vital research in forensic science and public health. Its primary application is in the identification and quantification of the substance in casework, such as in postmortem toxicology and the analysis of seized drug materials, which is critical for understanding its impact on the illicit drug market . Pharmacological characterization indicates that this compound is a potent μ-opioid receptor (MOR) agonist . Available data from receptor binding assays confirm that nitazene compounds in this class exhibit high affinity and potency at the MOR, often significantly greater than that of fentanyl . This high potency is consistent with reports of its involvement in fatal overdose cases, underscoring the significant risk to public health and the importance of analytical research . Researchers studying the evolving landscape of novel synthetic opioids will find this compound relevant for method development, such as mass spectrometry and chromatography, and for generating data to inform public health responses to emerging threats . This product is strictly labeled "For Research Use Only" and is intended solely for use in controlled laboratory settings by qualified professional researchers. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. All handling must comply with the compound's status as a controlled substance in Schedule I of the Controlled Substances Act .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C23H28N4O3/c1-2-15-30-20-8-5-18(6-9-20)16-23-24-21-17-19(27(28)29)7-10-22(21)26(23)14-13-25-11-3-4-12-25/h5-10,17H,2-4,11-16H2,1H3

InChI Key

KCRWXNIIXGBPID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical and Physical Properties

N-Pyrrolidino Protonitazene (B12782313) is an isomer of N-pyrrolidino isotonitazene and bears a close structural resemblance to protonitazene and N-pyrrolidino etonitazene. cfsre.org The core structure is a 2-benzylbenzimidazole moiety. who.int It differs from protonitazene by the substitution of a pyrrolidino ring for the diethylaminoethyl group at the 1-position of the benzimidazole (B57391) ring. who.int

of N-Pyrrolidino Protonitazene
PropertyValueSource
IUPAC Name5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole cfsre.orgnih.gov
Chemical FormulaC23H28N4O3 cfsre.orgcaymanchem.com
Molecular Weight408.49 g/mol who.intcfsre.org
AppearanceDescribed as a crystalline solid, a white, colorless solid, or a light brown (beige) powder. who.intunodc.org
SolubilitySoluble in dimethylformamide (DMF) at 5 mg/mL, dimethyl sulfoxide (B87167) (DMSO) at 3 mg/mL, and ethanol (B145695) at 2 mg/mL. who.intcaymanchem.com

Synthesis and Manufacturing

While the specific synthesis methods used in clandestine manufacturing are not publicly detailed, the synthesis of N-Pyrrolidino Protonitazene (B12782313) can be achieved using established methods for other 5-nitro-2-benzylbenzimidazole analogs, such as etonitazene. who.int These synthetic routes involve modifying the reagents to produce the desired structure. who.int The general process is considered simple and cost-efficient, often utilizing unregulated precursor chemicals. who.int Illicitly produced samples have been identified as powders and have been found as an adulterant in substances sold as heroin or pressed into counterfeit oxycodone pills. who.intresearchgate.net

Analytical and Detection Methods

Spectroscopic and Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of the compound in seized materials. cfsre.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS, particularly with high-resolution mass spectrometry (LC-HRMS), is a key method for detecting and quantifying the compound in biological matrices like blood and urine. mdpi.comspringermedizin.de It is also used for confirmatory analysis in overdose cases. who.int

Infrared Spectroscopy (IR): IR spectroscopy can be used for the identification of the compound in seized drug samples. who.int

Nuclear Magnetic Resonance (NMR): NMR is employed for the complete chemical characterization of new substances like N-Pyrrolidino Protonitazene. who.intcfsre.org

Analytical Data for this compound
TechniqueObservationSource
LC-MS/MS (LC-QQQ-MS)Monitored transitions: m/z 409.2 > 98.1, 56.1, and 107.1. The first transition (m/z 409.2 > 98.1) is used for quantification. nih.gov
LC-QTOF-MS (in blood)Retention time confirmed against a reference standard (e.g., sample: 7.05 min vs. standard: 6.97 min). cfsre.org
LC-HRMS (Metabolite)Precursor ion for protonitazepyne acid detected at m/z 441.2129, with a main product ion at m/z 130.0862. mdpi.com

Phase I Metabolic Reactions (e.g., Oxidative Pyrrolidine (B122466) Ring Cleavage, Hydroxylation, N-Dealkylation, O-Dealkylation)

Metabolism and Biomarker Identification

The metabolism of this compound appears to be limited compared to other nitazenes like protonitazene. mdpi.com A primary metabolite that has been confidently identified is protonitazepyne acid . mdpi.com This metabolite is formed through the oxidative cleavage of the pyrrolidine ring to produce a butanoic acid moiety. mdpi.com The detection of this unique metabolite can serve as a robust marker for confirming exposure to this compound. mdpi.com Unlike some other nitazenes, it does not produce the 4-hydroxy nitazene (B13437292) metabolite, making that an unsuitable universal biomarker for all nitazenes. mdpi.com

Pharmacological Profile

Mechanism of Action and Receptor Binding

N-Pyrrolidino Protonitazene (B12782313) is a potent, full agonist at the µ-opioid receptor (MOR). who.intunodc.org Its pharmacological effects are primarily mediated through this receptor interaction. unodc.org Studies have shown it has a high affinity for the MOR, while its affinity for the kappa-opioid (KOR) and delta-opioid (DOR) receptors is significantly lower. ugent.benih.gov The analgesic effects of the compound can be reversed by opioid antagonists like naltrexone, confirming its action through opioid pathways. who.intunodc.org

Spectroscopic Methods (e.g., Infrared Spectroscopy, Proton Nuclear Magnetic Resonance)

Potency and Efficacy Studies (In-Vitro & In-Vivo)

Multiple in-vitro studies have been conducted to determine the potency of N-Pyrrolidino Protonitazene relative to other well-known opioids.

One study found it to be approximately 25 times more potent than fentanyl and 300 times more potent than morphine . who.int This study also indicated it was about twice as potent as protonitazene. who.int

Another in-vitro study reported it as being a full agonist at the µ-opioid receptor with a potency about three times greater than fentanyl . who.int

A separate receptor-based assay confirmed its higher binding affinity and markedly greater potency than both fentanyl and morphine. who.int

In a tail-flick assay in animals, this compound demonstrated considerably greater analgesic potency than fentanyl and morphine. who.int

These findings collectively establish this compound as a highly potent synthetic opioid, with efficacy exceeding that of fentanyl. who.intunodc.orgcfsre.org

Q & A

Q. What interdisciplinary strategies improve early detection of emerging nitazenes in new regions?

  • Collaborative Frameworks :
  • Toxicology Networks : Share reference standards and analytical protocols (e.g., CFSRE’s NPS Discovery Program).
  • Wastewater Analysis : Screen for regional prevalence using LC-QTOF-MS with suspect screening workflows.
  • Case Study : this compound was first identified in the U.S. in 2023 via coordinated case reporting from Illinois, West Virginia, and Minnesota .

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